molecular formula C24H20ClNO3 B11688692 (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

Cat. No.: B11688692
M. Wt: 405.9 g/mol
InChI Key: KMOZFHORYTXUEY-STZFKDTASA-N
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Description

(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is an organic compound characterized by its complex molecular structure. This compound features a combination of aromatic rings, hydroxyl groups, and a butene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-chloro-2-hydroxyaniline and 1,4-bis(4-methylphenyl)but-2-ene-1,4-dione under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or its interaction with biological macromolecules.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound can be explored for its use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-bromo-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
  • (2Z)-2-[(5-fluoro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

Uniqueness

What sets (2Z)-2-[(5-chloro-2-hydroxyphenyl)amino]-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione apart from similar compounds is the presence of the chloro group, which can significantly influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its unique properties.

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

(Z)-2-(5-chloro-2-hydroxyanilino)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione

InChI

InChI=1S/C24H20ClNO3/c1-15-3-7-17(8-4-15)23(28)14-21(24(29)18-9-5-16(2)6-10-18)26-20-13-19(25)11-12-22(20)27/h3-14,26-27H,1-2H3/b21-14-

InChI Key

KMOZFHORYTXUEY-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\NC3=C(C=CC(=C3)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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